![molecular formula C16H14N2O2 B1629373 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-66-7](/img/structure/B1629373.png)
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Overview
Description
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is a chemical compound that has been studied for its potential use in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds, which are known to have a wide range of biological activities.
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Anti-Tubercular Potential
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . For instance, (E)-3-(4-(7-substituted-3-(substituted amino)imidazo[1,2-a] pyridin-2-yl)phenyl)-1-(substituted phenyl)prop-2-en-1-one has been synthesized and evaluated for anti-tubercular potential .
Applications in Material Science
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices and sensors .
Anti-Cancer Agents
Imidazo[1,2-a]pyridin-6-yl derivatives have been designed, synthesized, and characterized for their potential as anticancer agents . They have shown significant interest for the treatment of cancer via PI3Kα inhibition .
Inhibitors of Rab Geranylgeranyl
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids have been synthesized as potential inhibitors of Rab Geranylgeranyl . These compounds showed a cytotoxic effect resulted from different than RGGT inhibition mode of action .
Mechanism of Action
Target of Action
The primary targets of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and inhibition of the firing rate .
Biochemical Pathways
The affected biochemical pathway is the GABAergic system. The downstream effects include the inhibition of neuronal excitability and reduction of the firing rate, which can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Similar compounds like zolpidem are known to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of the compound’s action include the hyperpolarization of neurons and the inhibition of neuronal firing. This leads to a decrease in neuronal excitability, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
properties
IUPAC Name |
2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFNCNTUBEJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640528 | |
Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid | |
CAS RN |
365213-66-7 | |
Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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